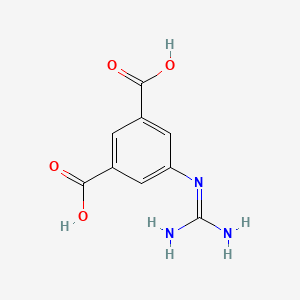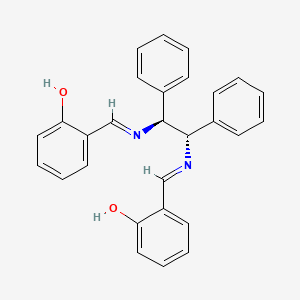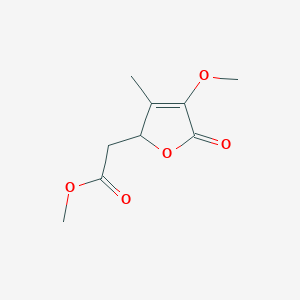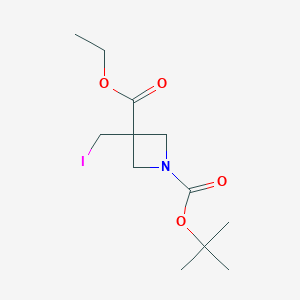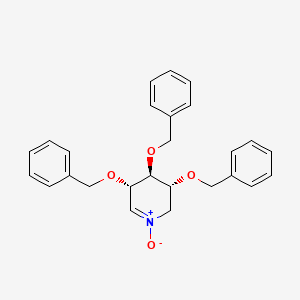
(3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of three benzyloxy groups attached to a tetrahydropyridine ring, with an additional oxygen atom forming an oxide group. The stereochemistry of the compound is defined by the (3R,4S,5S) configuration, which plays a crucial role in its chemical behavior and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by the formation of the tetrahydropyridine ring. The benzyloxy groups are introduced through benzylation reactions, and the final oxidation step is achieved using specific oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the oxide group back to its original state.
Substitution: The benzyloxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution can introduce new functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
(3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which (3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide exerts its effects involves interactions with specific molecular targets. The benzyloxy groups and the tetrahydropyridine ring play a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S,5S)-3,4,5-Tris(methoxy)-2,3,4,5-tetrahydropyridine 1-oxide: Similar structure with methoxy groups instead of benzyloxy groups.
(3R,4S,5S)-3,4,5-Tris(ethoxy)-2,3,4,5-tetrahydropyridine 1-oxide: Ethoxy groups replace the benzyloxy groups.
Uniqueness
The presence of benzyloxy groups in (3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide imparts unique chemical properties, such as increased hydrophobicity and specific steric interactions, distinguishing it from similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical behavior, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C26H27NO4 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
(3R,4S,5S)-1-oxido-3,4,5-tris(phenylmethoxy)-2,3,4,5-tetrahydropyridin-1-ium |
InChI |
InChI=1S/C26H27NO4/c28-27-16-24(29-18-21-10-4-1-5-11-21)26(31-20-23-14-8-3-9-15-23)25(17-27)30-19-22-12-6-2-7-13-22/h1-16,24-26H,17-20H2/t24-,25+,26+/m0/s1 |
InChI-Schlüssel |
AVLNHQMPNAPJIL-JIMJEQGWSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](C=[N+]1[O-])OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
C1C(C(C(C=[N+]1[O-])OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15203491.png)
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)
![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
